2-Decanol

Description

2-Decanol has been reported in Zea mays, Ophrys sphegodes, and Commiphora rostrata with data available.

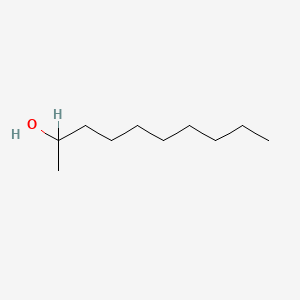

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

decan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-3-4-5-6-7-8-9-10(2)11/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUZDYFTRHEKOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862553 | |

| Record name | Decan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Aldrich MSDS] | |

| Record name | 2-Decanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9642 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1120-06-5 | |

| Record name | (±)-2-Decanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Decanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-DECANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLY85BY3SS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical and Physical Properties of 2-Decanol

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. It includes quantitative data, detailed experimental protocols for property determination, and visualizations of experimental workflows and biological interactions to support research and development activities.

Core Chemical and Physical Properties

This compound is a secondary alcohol characterized by a ten-carbon chain with a hydroxyl group at the second position.[1] Its structure imparts specific properties, such as moderate polarity and solubility characteristics, making it a subject of interest in various chemical and biological applications.

General and Physical Properties

The physical state of this compound under standard conditions is a clear, colorless liquid.[2] Key physical properties are summarized in the table below.

| Property | Value | Units | Conditions |

| Molecular Formula | C₁₀H₂₂O | - | - |

| Molecular Weight | 158.28 | g/mol | - |

| Density | 0.827 | g/mL | at 25 °C |

| Boiling Point | 211 | °C | at 760 mmHg |

| Melting Point | -6 to -4 | °C | - |

| Flash Point | 85 (185) | °C (°F) | TCC |

| Refractive Index | 1.434 | - | at 20 °C |

(Data sourced from[2],[3],[4])

Solubility and Partition Coefficients

The solubility of this compound is dictated by its molecular structure, which features a long, nonpolar alkyl chain and a polar hydroxyl group.

| Property | Value | Units | Conditions |

| Solubility in Water | 151.8 | mg/L | at 25 °C (est.) |

| Solubility in Organic Solvents | Soluble | - | In alcohol |

| logP (o/w) | 3.740 | - | (est.) |

(Data sourced from,)

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

| Data Type | Key Identifiers / Notes |

| Mass Spectrometry | Available through the NIST Mass Spectrometry Data Center. |

| ¹H NMR Spectroscopy | Spectra available for structural elucidation. |

| ¹³C NMR Spectroscopy | Spectra available for structural confirmation. |

| Infrared (IR) Spectroscopy | Spectra available from the Coblentz Society's collection. |

Experimental Protocols

This section details standardized methodologies for determining key physical properties of this compound.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. The capillary method is a common technique for its determination.

Materials and Equipment:

-

Thiele's tube or a beaker for an oil bath

-

Thermometer (-10 to 250 °C)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating mantle or Bunsen burner

-

Liquid paraffin or other suitable bath liquid

-

Stand and clamps

Procedure:

-

Sample Preparation: Fill the small test tube with 2-3 mL of this compound.

-

Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end above the surface.

-

Apparatus Setup: Attach the test tube to the thermometer. Immerse the assembly in the Thiele's tube or oil bath, ensuring the sample is below the liquid level of the bath.

-

Heating: Gently heat the apparatus. As the temperature rises, air trapped in the capillary will escape, seen as bubbles.

-

Observation: When a rapid and continuous stream of bubbles emerges from the capillary, stop heating.

-

Measurement: Allow the bath to cool slowly. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is the boiling point of the sample.

Determination of Density

Density is the mass of a substance per unit volume. A straightforward method involves measuring the mass of a known volume of the liquid.

Materials and Equipment:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Digital balance (accurate to at least 0.01 g)

-

Pipette

Procedure:

-

Measure Mass of Empty Cylinder: Place a clean, dry graduated cylinder on the digital balance and record its mass (m₁).

-

Measure Volume of Liquid: Carefully add a specific volume of this compound (e.g., 10.0 mL) to the graduated cylinder. Record the volume (V).

-

Measure Mass of Cylinder and Liquid: Weigh the graduated cylinder containing the this compound and record the combined mass (m₂).

-

Calculate Density: The mass of the liquid (m) is m₂ - m₁. The density (ρ) is calculated using the formula: ρ = m / V.

-

Repeatability: Repeat the measurement multiple times and average the results for accuracy.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials and Equipment:

-

Sealed, temperature-controlled container (e.g., glass vial)

-

Shaker or magnetic stirrer

-

Centrifuge

-

Syringe filter (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Prepare Saturated Solution: Add an excess amount of this compound to a known volume of water in the sealed container. This ensures that undissolved solute is present at equilibrium.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: Separate the undissolved this compound from the saturated aqueous solution. This is typically achieved by centrifugation, followed by careful filtration of the supernatant through a syringe filter.

-

Quantification: Analyze the clear, saturated filtrate to determine the concentration of dissolved this compound. HPLC is a common and accurate method for this analysis. A calibration curve using standards of known concentrations must be prepared.

-

Data Reporting: Report the solubility in units such as mg/mL or mol/L at the specified temperature.

Biological Activity and Applications

Long-chain alcohols like this compound are of interest in drug development and microbiology for their interactions with biological systems.

Antibacterial Activity

Long-chain fatty alcohols, including 1-decanol (a structural isomer of this compound), have demonstrated bactericidal activity against pathogens like Staphylococcus aureus. The mechanism is believed to involve the disruption of the bacterial cell membrane. The aliphatic carbon chain inserts into the lipid bilayer, compromising its integrity and leading to the leakage of essential intracellular components, such as potassium ions (K⁺). This membrane-damaging activity contributes to cell death.

Applications in Research and Development

This compound serves as a useful substrate and compound in various research contexts:

-

Enzyme Substrate Studies: It has been used to investigate the substrate spectrum of enzymes like phytanoyl-CoA hydroxylase, which is relevant to understanding metabolic disorders such as Refsum disease.

-

Catalysis Research: this compound was employed in the development of miniature catalytic reactors for studying the oxidation of alcohols in supercritical CO₂.

-

Chemical Synthesis: It undergoes reactions such as Ru-catalyzed hydrogen elimination, highlighting its utility as a starting material or intermediate in organic synthesis.

Safety and Handling

Proper safety precautions are essential when working with this compound.

-

General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.

-

Fire Safety: this compound is a combustible liquid. Keep it away from open flames, sparks, and hot surfaces. In case of fire, use CO₂, dry chemical, or foam for extinction.

-

Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers.

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Clean mouth with water and drink plenty of water afterward.

-

Seek medical attention if irritation or other symptoms occur.

References

The Ubiquitous Presence of 2-Decanol: An In-Depth Technical Guide to its Natural Occurrence in Plants

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the natural occurrence, biosynthesis, and physiological roles of the secondary alcohol 2-decanol in the plant kingdom has been compiled for researchers, scientists, and professionals in drug development. This document provides a thorough examination of the quantitative distribution of this compound, detailed experimental protocols for its analysis, and insights into its function in plant signaling pathways.

Natural Occurrence and Quantitative Data

This compound, a ten-carbon secondary alcohol, has been identified as a volatile organic compound in a variety of plant species. Its presence is particularly notable in the floral scents and vegetative tissues of several plants, where it can play a role in plant-insect interactions and defense mechanisms. Quantitative data from various studies have been summarized to provide a comparative overview of this compound concentrations in different plant matrices.

While this compound has been reported in Zea mays (corn) and the orchid Ophrys sphegodes, specific quantitative data for these species in the available literature is not explicitly detailed. However, a significant concentration has been documented in the resin of Commiphora rostrata.

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Commiphora rostrata | Volatile Resin | 2-Decanone | 65% | |

| Commiphora rostrata | Volatile Resin | This compound | Present |

Note: The concentration of this compound in the volatile resin of Commiphora rostrata was not explicitly quantified in the cited literature but was identified as a constituent alongside the major component, 2-decanone.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is believed to originate from the fatty acid metabolic pathway. Very-long-chain fatty acids are the precursors for a variety of secondary metabolites, including secondary alcohols. The key enzymes in this process are fatty acyl reductases (FARs), which catalyze the reduction of fatty acyl-CoA or fatty acyl-ACP to primary fatty alcohols.[1][2][3] While the direct pathway to secondary alcohols is less characterized than that of primary alcohols, it is hypothesized to involve a subsequent oxidation or hydroxylation of the corresponding alkane or a related intermediate.

The general biosynthetic pathway for fatty alcohols, which is the likely precursor route for this compound, is initiated from acetyl-CoA and involves the fatty acid synthase (FAS) complex to produce long-chain fatty acids. These are then acted upon by FARs. The specificity of the FAR for medium-chain fatty acids would be a critical determinant in the production of C10 alcohols like this compound.

References

- 1. Plant fatty acyl reductases: enzymes generating fatty alcohols for protective layers with potential for industrial applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Fatty acid reductases (FAR): Insights into the biosynthesis of fatty alcohols in plants and bacteria | Semantic Scholar [semanticscholar.org]

- 3. The Plant Fatty Acyl Reductases - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Decanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-decanol, a secondary alcohol with applications in various chemical syntheses and as a flavoring agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Quantitative Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented in the following tables provide a quantitative summary of its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 | Multiplet | 1H | CH-OH |

| ~1.4-1.5 | Multiplet | 2H | CH₂ adjacent to CH-OH |

| ~1.2-1.4 | Broad Multiplet | 12H | (CH₂)₆ |

| ~1.1 | Doublet | 3H | CH₃ adjacent to CH-OH |

| ~0.9 | Triplet | 3H | Terminal CH₃ |

Solvent: CDCl₃. Instrument Frequency: 90 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~68.2 | C2 (CH-OH) |

| ~39.5 | C3 |

| ~31.9 | Methylene Chain |

| ~29.6 | Methylene Chain |

| ~29.3 | Methylene Chain |

| ~25.9 | Methylene Chain |

| ~23.5 | C1 |

| ~22.7 | Methylene Chain |

| ~14.1 | C10 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound was obtained from a liquid film.[1][3]

Table 3: Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~2960-2850 | Strong | C-H stretch (alkane) |

| ~1465 | Medium | C-H bend (alkane) |

| ~1110 | Strong | C-O stretch (secondary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data below was obtained by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 45 | 100 | [CH₃CH=OH]⁺ |

| 59 | ~20 | [C₃H₇O]⁺ |

| 43 | ~17 | [C₃H₇]⁺ |

| 41 | ~18 | [C₃H₅]⁺ |

| 55 | ~15 | [C₄H₇]⁺ |

| 69 | ~16 | [C₅H₉]⁺ |

Experimental Protocols

The following are generalized methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in approximately 0.5-1.0 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum. The solution is then transferred to a standard 5 mm NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity, which ensures sharp spectral lines.

-

¹H NMR Acquisition: A standard single-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative results, a longer relaxation delay is necessary to ensure complete relaxation of all protons.

-

¹³C NMR Acquisition: Due to the low natural abundance of the ¹³C isotope, more scans are required to obtain a good signal-to-noise ratio. Proton decoupling is commonly employed to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a spectrum where each unique carbon atom appears as a single line.

-

Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H and ¹³C NMR, tetramethylsilane (TMS) is commonly used as an internal standard and set to 0 ppm.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Methodology:

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to prepare a neat (thin liquid film) sample. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are pressed together to create a thin film.

-

Instrument Setup: A background spectrum of the empty salt plates is recorded. This allows for the subtraction of any signals from the plates or the atmosphere (e.g., CO₂, H₂O).

-

Acquisition: The prepared sample is placed in the sample holder of the IR spectrometer. The infrared beam is passed through the sample, and the detector measures the amount of light that is transmitted at each wavenumber.

-

Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum of the compound. The x-axis is typically represented in wavenumbers (cm⁻¹) and the y-axis as percent transmittance.

Mass Spectrometry (Electron Ionization)

Objective: To obtain the electron ionization mass spectrum of this compound.

Methodology:

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography (GC) is an ideal method for introduction into the mass spectrometer. The sample is injected into the GC, where it is vaporized and separated from any impurities on a chromatographic column. The separated compound then elutes directly into the ion source of the mass spectrometer.

-

Ionization: In the ion source, the gaseous this compound molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This process, known as Electron Ionization (EI), is a "hard" ionization technique that causes the molecule to lose an electron, forming a molecular ion (M⁺˙), and also induces significant fragmentation.

-

Mass Analysis: The positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection and Processing: An ion detector records the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative abundance on the y-axis. The most intense peak in the spectrum is called the base peak and is assigned a relative intensity of 100%.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques for the structural elucidation of an organic compound like this compound.

References

Enantiomers of 2-Decanol: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the stereoisomers of 2-decanol, detailing their physicochemical properties, separation protocols, and analysis. This guide serves as a comprehensive resource for scientists engaged in chiral chemistry, drug discovery, and development.

Introduction

This compound [CH₃(CH₂)₇CH(OH)CH₃] is a secondary fatty alcohol that possesses a chiral center at the C-2 position, giving rise to two non-superimposable mirror images: (R)-(-)-2-decanol and (S)-(+)-2-decanol. As with many chiral molecules, the individual enantiomers of this compound can exhibit distinct biological activities and interactions with other chiral entities, such as receptors and enzymes in biological systems. This stereospecificity is of paramount importance in the fields of pharmacology, toxicology, and materials science. This technical guide provides a detailed overview of the properties of the this compound enantiomers, methods for their separation and analysis, and a discussion of their known biological significance.

Physicochemical Properties

Enantiomers share identical physical properties in an achiral environment, with the exception of their interaction with plane-polarized light. The following tables summarize the known quantitative data for the racemic mixture and the individual enantiomers of this compound.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂O | [1] |

| Molecular Weight | 158.28 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Solubility | Not miscible in water | [2] |

Table 2: Comparative Physicochemical Properties of this compound Enantiomers and Racemate

| Property | Racemic this compound | (R)-(-)-2-Decanol | (S)-(+)-2-Decanol (inferred) | Reference |

| CAS Number | 1120-06-5 | 33758-15-5 | 33758-16-6 | [3] |

| Boiling Point | 211 °C (lit.) | 211 °C (lit.) | 211 °C | |

| Melting Point | -6 to -4 °C (lit.) | Not specified | Not specified | |

| Density | 0.827 g/mL at 25 °C (lit.) | 0.827 g/mL at 25 °C (lit.) | 0.827 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.434 (lit.) | 1.4340 (lit.) | 1.4340 | |

| Specific Rotation [α]20/D | 0° | -8.0° (c=1 in chloroform) | +8.0° (c=1 in chloroform) |

Note: Properties for (S)-(+)-2-decanol are inferred based on the principle that enantiomers have identical physical properties, with the exception of the sign of their specific rotation.

Separation of Enantiomers: Experimental Protocols

The resolution of racemic this compound into its constituent enantiomers is a critical step for studying their individual properties. Lipase-catalyzed kinetic resolution is a widely employed and effective method for this purpose.

Lipase-Catalyzed Kinetic Resolution of (±)-2-Decanol

This protocol describes the enzymatic transesterification of one enantiomer, leaving the other unreacted, thus allowing for their separation.

Materials:

-

Racemic (±)-2-decanol

-

Immobilized Lipase B from Candida antarctica (Novozym 435)

-

Acyl donor (e.g., vinyl acetate)

-

Anhydrous organic solvent (e.g., hexane or toluene)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve racemic this compound (1 equivalent) in the chosen anhydrous organic solvent.

-

Addition of Reagents: Add the acyl donor (e.g., vinyl acetate, 1.5-2 equivalents) to the solution.

-

Enzymatic Reaction: Add the immobilized lipase (e.g., Novozym 435, typically 10-50% by weight of the substrate). Stir the suspension at a controlled temperature (e.g., 30-40 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by chiral gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the newly formed ester.

-

Work-up:

-

Filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused.

-

Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

-

Purification: Separate the unreacted this compound enantiomer from the esterified enantiomer by flash column chromatography on silica gel. The ester will be less polar than the alcohol.

-

Hydrolysis of the Ester (Optional): The separated ester can be hydrolyzed back to the corresponding alcohol enantiomer using a base (e.g., NaOH in methanol/water) if the free alcohol is desired.

Caption: Workflow for the lipase-catalyzed kinetic resolution of this compound.

Enantioselective Synthesis

A plausible synthetic route could involve the use of a chiral reducing agent, such as a borane reagent complexed with a chiral ligand (e.g., (R)- or (S)-CBS catalyst), to stereoselectively reduce 2-decanone to either (S)- or (R)-2-decanol, respectively.

Caption: Conceptual pathway for the enantioselective synthesis of (S)-2-decanol.

Analysis of Enantiomeric Purity

Determining the enantiomeric excess (ee) of a sample is crucial. Chiral Gas Chromatography (GC) is a powerful technique for this analysis.

Chiral Gas Chromatography (GC) Protocol for this compound Enantiomers

Instrumentation and Columns:

-

Gas Chromatograph with a Flame Ionization Detector (FID).

-

Chiral capillary column (e.g., a cyclodextrin-based column such as CP Chirasil-DEX CB).

Typical GC Conditions:

-

Injector Temperature: 230 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Hydrogen or Helium

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 80-100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 150-180 °C) at a controlled rate (e.g., 2-5 °C/min). The exact parameters will need to be optimized for the specific column and instrument.

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or hexane) before injection. For improved resolution, the alcohol enantiomers can be derivatized to their corresponding acetates prior to analysis.

Caption: Workflow for the determination of enantiomeric excess by chiral GC.

Biological Activity and Significance

While this compound is known to have general biological activities, such as nematicidal, antibacterial, and insecticidal properties, there is a notable lack of specific research in the public domain that differentiates the biological effects of the individual (R) and (S) enantiomers.

-

General Antibacterial Activity: Long-chain fatty alcohols, including 1-decanol, have demonstrated antibacterial activity against pathogens like Staphylococcus aureus. The mechanism is believed to involve damage to the cell membrane.

-

Insecticidal and Pheromonal Activity: this compound and its derivatives are found in nature and can act as insect pheromones or kairomones. For instance, 8-methyl-2-decanol propionate is an attractant for some species of Diabrotica (cucumber beetles). In many cases of insect pheromones, the biological activity is highly stereospecific, with one enantiomer being active while the other is inactive or even inhibitory. However, specific studies detailing the differential pheromonal or insecticidal activity of the (R) and (S) enantiomers of this compound are not extensively documented in the available literature.

The absence of detailed comparative biological studies on the enantiomers of this compound represents a significant knowledge gap and a promising area for future research, particularly in the development of new chiral agrochemicals or pharmaceuticals.

Conclusion

The enantiomers of this compound, (R)-(-)-2-decanol and (S)-(+)-2-decanol, are chiral molecules with distinct optical properties. While their other physical properties are identical, the potential for stereospecific biological activity underscores the importance of their separation and individual characterization. This guide has provided a summary of their physicochemical properties and detailed experimental protocols for their resolution and analysis. The limited availability of data on the specific biological activities of each enantiomer highlights a critical area for future investigation, which could unlock novel applications in drug development and other scientific disciplines.

References

An In-depth Technical Guide to the Solubility and Miscibility of 2-Decanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and miscibility of 2-decanol, a secondary alcohol with significant applications in various scientific and industrial fields. Understanding its behavior in different solvent systems is crucial for its effective use in chemical synthesis, formulation development, and biological studies. This document outlines its known solubility parameters, offers detailed experimental protocols for determining these properties, and presents a logical workflow for assessing its miscibility.

Core Concepts: The Physicochemical Basis of this compound's Solubility

This compound (C₁₀H₂₂O) is a ten-carbon secondary alcohol. Its solubility characteristics are governed by the interplay between its polar hydroxyl (-OH) group and its long, nonpolar alkyl chain. The hydroxyl group is capable of forming hydrogen bonds with polar solvents, while the extensive hydrocarbon tail favors interactions with nonpolar molecules through van der Waals forces. This dual nature results in a distinct solubility profile, with a general preference for less polar to nonpolar organic solvents and limited solubility in highly polar solvents like water.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and established principles of solubility, a qualitative and estimated profile can be presented. The following table summarizes the known quantitative solubility in water and provides a qualitative assessment for various common organic solvents.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solvent Type | Temperature (°C) | Solubility ( g/100 mL) | Observations & Rationale |

| Water | Highly Polar Protic | 25 | 0.01518[1] | Very slightly soluble. The long hydrophobic carbon chain significantly limits its solubility in water despite the presence of a polar hydroxyl group.[1] |

| Ethanol | Polar Protic | 25 | Miscible | As a fellow alcohol, this compound is expected to be fully miscible due to favorable hydrogen bonding and dipole-dipole interactions. |

| Methanol | Polar Protic | 25 | Miscible | Similar to ethanol, miscibility is expected due to the presence of hydroxyl groups and similar intermolecular forces. |

| Acetone | Polar Aprotic | 25 | Soluble / Miscible | The polarity of the carbonyl group in acetone allows for good solvation of the hydroxyl group of this compound, while the overall less polar nature of acetone accommodates the long alkyl chain. |

| Diethyl Ether | Nonpolar | 25 | Soluble / Miscible | The nonpolar nature of diethyl ether makes it an excellent solvent for the hydrophobic chain of this compound. |

| Hexane | Nonpolar | 25 | Soluble / Miscible | As a nonpolar hydrocarbon, hexane readily dissolves the long alkyl chain of this compound through London dispersion forces. |

| Toluene | Nonpolar (Aromatic) | 25 | Soluble / Miscible | The aromatic and nonpolar character of toluene allows for effective solvation of the nonpolar portion of the this compound molecule. |

Miscibility Profile

The miscibility of this compound with various solvents follows the "like dissolves like" principle. Its long alkyl chain dominates its overall character, leading to good miscibility with nonpolar and moderately polar solvents.

Table 2: Miscibility of this compound with Common Solvents

| Solvent | Classification | Miscibility |

| Water | Immiscible[2][3][4] | |

| Ethanol | Miscible | |

| Methanol | Miscible | |

| Acetone | Miscible | |

| Diethyl Ether | Miscible | |

| n-Hexane | Miscible | |

| Toluene | Miscible | |

| Chloroform | Miscible | |

| Dichloromethane | Miscible |

Experimental Protocols

For researchers requiring precise quantitative solubility and miscibility data, the following detailed experimental protocols are provided.

Protocol 1: Determination of Quantitative Solubility (Shake-Flask Method)

This method is a widely accepted standard for determining the equilibrium solubility of a compound in a given solvent.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or magnetic stirrer with heating/cooling capabilities

-

Calibrated thermometer

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with a Flame Ionization Detector, GC-FID)

2. Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass vial. The presence of undissolved this compound is essential to ensure saturation.

-

Place the vial in the temperature-controlled shaker or on the magnetic stirrer.

-

Agitate the mixture at a constant, specified temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the mixture to stand at the constant temperature for a short period to allow for initial separation of the undissolved this compound.

-

To ensure complete separation of any suspended micro-droplets, centrifuge the vial at a moderate speed.

-

-

Sampling and Quantification:

-

Carefully withdraw a known volume of the clear, saturated supernatant using a syringe.

-

Immediately filter the collected supernatant through a chemically inert syringe filter into a pre-weighed volumetric flask to remove any remaining undissolved material.

-

Determine the weight of the collected filtrate.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC-FID (or other suitable analytical method) to determine the concentration of this compound.

-

-

Data Reporting:

-

Calculate the solubility based on the concentration determined in the saturated solution.

-

Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

-

Protocol 2: Determination of Miscibility

This protocol provides a straightforward method for the visual determination of miscibility.

1. Materials and Equipment:

-

This compound

-

Solvent to be tested

-

Graduated cylinders or volumetric pipettes

-

Clear glass test tubes or vials with stoppers

2. Procedure:

-

Initial Miscibility Test:

-

In a clean, dry test tube, add a known volume of the solvent (e.g., 5 mL).

-

To this, add an equal volume of this compound.

-

Stopper the test tube and shake the mixture vigorously for approximately 30 seconds.

-

Allow the mixture to stand undisturbed for at least 5 minutes and observe.

-

-

Observation and Classification:

-

Miscible: If the mixture remains a single, clear, and homogenous phase with no visible interface, the liquids are miscible.

-

Immiscible: If two distinct layers are formed, the liquids are immiscible.

-

Partially Miscible: If the mixture initially appears cloudy or forms an emulsion that separates over time, or if the volume of one layer increases upon mixing, the liquids are partially miscible.

-

-

Further Proportions (Optional):

-

To further investigate the miscibility range, the test can be repeated with varying proportions of this compound and the solvent (e.g., 1:9, 9:1 ratios).

-

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Caption: Workflow for determining the quantitative solubility of this compound.

Caption: Workflow for determining the miscibility of this compound.

References

2-Decanol: A Technical Safety and Hazard Profile for Researchers and Drug Development Professionals

An In-depth Guide to the Safe Handling, Toxicological Profile, and Hazard Information of 2-Decanol

This technical guide provides a comprehensive overview of the safety and hazard information for this compound, a secondary fatty alcohol used in various industrial and research applications. This document is intended for researchers, scientists, and professionals in the field of drug development who may handle or utilize this chemical. The information presented herein is collated from safety data sheets, chemical databases, and regulatory information.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental settings. These properties are summarized in Table 1.

| Property | Value | References |

| CAS Number | 1120-06-5 | [1][2] |

| Molecular Formula | C10H22O | [2][3] |

| Molecular Weight | 158.28 g/mol | |

| Appearance | Colorless to pale yellow clear liquid | |

| Boiling Point | 211 °C | |

| Melting Point | -4 to -6 °C | |

| Flash Point | 85 °C (185 °F) | |

| Density | 0.827 g/mL at 25 °C | |

| Refractive Index | 1.434 at 20 °C | |

| Water Solubility | Not miscible | |

| Vapor Pressure | 0.039 mmHg at 25 °C (estimated) |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazard associated with this compound is serious eye irritation.

GHS Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |

Pictogram:

Signal Word: Warning

Precautionary Statements:

-

P264: Wash hands and exposed skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

Toxicological Information

Comprehensive toxicological data for this compound is limited, with many safety data sheets stating that the toxicological properties have not been fully investigated. Much of the available information is based on the GHS classification and data from structurally similar long-chain alcohols.

Acute Toxicity

| Endpoint | Species | Route | Value | Classification |

| Oral LD50 | Rat | Oral | No data available | Not classified |

| Dermal LD50 | Rabbit | Dermal | No data available | Not classified |

| Inhalation LC50 | Rat | Inhalation | No data available | Not classified |

Skin Corrosion/Irritation

While not formally classified as a skin irritant under GHS, some sources describe this compound as a skin irritant. Studies on other decanol isomers and fatty alcohols suggest a potential for skin irritation, which can be influenced by the carbon chain length.

Serious Eye Damage/Irritation

This compound is classified as causing serious eye irritation. This is a key hazard to consider when handling this substance.

Respiratory or Skin Sensitization

There is no available data to suggest that this compound is a skin or respiratory sensitizer.

Germ Cell Mutagenicity

No specific studies on the mutagenicity of this compound were found. However, read-across data from other long-chain alcohols, such as 3-hexanol, suggest that this compound is not expected to be genotoxic.

Carcinogenicity

There is no information available regarding the carcinogenic potential of this compound.

Reproductive Toxicity

Information on the reproductive toxicity of this compound is not available.

Specific Target Organ Toxicity (Single and Repeated Exposure)

There is no specific data available for this compound. Overexposure to other non-ring alcohols may cause nervous system symptoms such as headache and dizziness.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not publicly available. However, standard methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are typically followed for regulatory safety assessments. The following are generalized protocols for key toxicological endpoints.

Acute Dermal Irritation/Corrosion (Based on OECD 404)

-

Test System: Healthy, young adult albino rabbits.

-

Procedure: A single dose of 0.5 mL of undiluted this compound is applied to a small area of clipped skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal. Observations may continue for up to 14 days to assess the reversibility of any effects.

-

Scoring: The severity of skin reactions is scored using a standardized system (e.g., Draize scale).

Acute Eye Irritation/Corrosion (Based on OECD 405)

-

Test System: Healthy, young adult albino rabbits.

-

Procedure: A single dose of 0.1 mL of undiluted this compound is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation. The observation period may be extended to 21 days to assess reversibility.

-

Scoring: Ocular lesions are scored according to a standardized system (e.g., Draize scale).

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD 471)

-

Test System: Histidine-requiring mutant strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring mutant strain of Escherichia coli (e.g., WP2 uvrA).

-

Procedure: The test is conducted with and without a metabolic activation system (S9 mix from rat liver). This compound, at various concentrations, is mixed with the bacterial tester strains and molten top agar. This mixture is then poured onto minimal glucose agar plates.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the required amino acid) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Signaling Pathways and Experimental Workflows

Information regarding the specific signaling pathways affected by this compound is not available in the public domain. The skin irritation effects of fatty alcohols are generally thought to involve the disruption of the stratum corneum lipids and interaction with keratinocytes, potentially leading to the release of pro-inflammatory mediators. However, the precise molecular mechanisms for this compound have not been elucidated.

The following diagram illustrates a general workflow for the safety assessment of a chemical substance like this compound.

References

The Potent Antimicrobial Potential of 2-Decanol and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The increasing threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Among the promising candidates are medium-chain alcohols and their derivatives, which exhibit broad-spectrum antimicrobial activity. This technical guide delves into the biological activity of 2-decanol and its derivatives, providing a comprehensive overview of their antimicrobial and antifungal properties, mechanisms of action, and relevant experimental methodologies.

Biological Activity of this compound

This compound, a ten-carbon secondary alcohol, has demonstrated significant antimicrobial and antifungal properties. Its activity is primarily attributed to its ability to disrupt the integrity of microbial cell membranes.

Antibacterial Activity

While specific minimum inhibitory concentration (MIC) data for this compound against a wide range of bacteria is not extensively documented in publicly available literature, studies on the closely related isomer, 1-decanol, provide valuable insights. The antibacterial activity of these long-chain alcohols is influenced by the length of their aliphatic carbon chain. For instance, 1-decanol has shown bactericidal activity against Staphylococcus aureus, a common Gram-positive pathogen.[1] The mode of action involves damage to the cell membrane, leading to the leakage of essential ions and molecules.[1]

The following table summarizes the available quantitative data for 1-decanol against Staphylococcus aureus. It is important to note that while indicative, these values may not be identical for this compound.

| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| 1-Decanol | Staphylococcus aureus | 32 | 64 | [1] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Antifungal Activity

Similar to its antibacterial action, the antifungal properties of decanol isomers are linked to their interaction with the fungal cell membrane. Research on Candida albicans, a prevalent fungal pathogen, has shown that related compounds can inhibit its growth and filamentation, a key virulence factor. For example, 2-dodecanol, a slightly longer-chain secondary alcohol, has been shown to inhibit the yeast-to-hypha transition in C. albicans and downregulate the expression of the SIR2 gene, which is implicated in this process.[2]

Biological Activity of this compound Derivatives

The modification of the hydroxyl group of this compound to form derivatives such as esters and ethers can modulate its biological activity, potentially enhancing its efficacy and spectrum.

This compound Esters

The esterification of this compound can lead to compounds with altered physicochemical properties, which may influence their antimicrobial activity. While specific studies on the antimicrobial properties of this compound esters are limited, research on derivatives of other fatty alcohols and decanoic acid provides a strong rationale for their investigation. For instance, various derivatives of decanoic acid have been synthesized and evaluated against a panel of bacteria and fungi, demonstrating that lipophilicity and steric factors play a crucial role in their antimicrobial and antifungal activities.[3]

This compound Ethers

The synthesis of ether derivatives of this compound represents another avenue for developing novel antimicrobial agents. The replacement of the hydroxyl hydrogen with an alkyl or aryl group can impact the molecule's polarity and interaction with microbial membranes. While direct evidence for the antimicrobial activity of this compound ethers is scarce in the reviewed literature, the broader class of alkylphenol derivatives, which share structural similarities, has shown promising antifungal activity against Candida species and Microsporum canis.

Mechanism of Action: Disruption of Membrane Integrity

The primary mechanism by which this compound and its derivatives exert their antimicrobial effect is through the disruption of the microbial cell membrane. This process can be visualized as a multi-step cascade of events.

Diagram of the Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of this compound's antimicrobial action.

The lipophilic alkyl chain of this compound allows it to readily partition into the lipid bilayer of the microbial cell membrane. This insertion disrupts the ordered structure of the phospholipids, leading to an increase in membrane fluidity and permeability. Consequently, the cell loses its ability to maintain essential ion gradients, resulting in the leakage of intracellular components such as potassium ions (K+), ATP, and other metabolites. This loss of cellular contents and the dissipation of the membrane potential ultimately lead to metabolic arrest and cell death.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial activity.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow for Broth Microdilution MIC Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound or its derivative in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

-

Preparation of Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Microtiter Plate Setup: Add 100 µL of sterile broth to each well of a 96-well microtiter plate. Add 100 µL of the antimicrobial stock solution to the first well of each row and perform serial two-fold dilutions by transferring 100 µL from each well to the next.

-

Inoculation: Add 100 µL of the diluted microbial inoculum to each well. Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria and Candida albicans) for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed to determine the lowest concentration of an antimicrobial agent that kills a particular microorganism.

Protocol:

-

Perform MIC Assay: Follow the steps outlined in the broth microdilution MIC assay.

-

Subculturing: After the incubation period for the MIC assay, take a 10 µL aliquot from each well that shows no visible growth.

-

Plating: Spot-plate the aliquot onto an appropriate agar medium.

-

Incubation: Incubate the agar plates at the optimal temperature for the microorganism for 24-48 hours.

-

Reading Results: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).

Future Directions and Conclusion

This compound and its derivatives represent a promising class of antimicrobial agents with a mechanism of action that is less likely to induce resistance compared to traditional antibiotics that target specific metabolic pathways. The broad-spectrum activity against both bacteria and fungi, coupled with their membrane-disrupting mechanism, makes them attractive candidates for further development.

Future research should focus on:

-

Comprehensive Screening: Determining the MIC and MBC values of this compound and a wide range of its ester and ether derivatives against a broader panel of clinically relevant microorganisms, including multidrug-resistant strains.

-

Mechanism Elucidation: Investigating the specific molecular interactions between this compound derivatives and microbial membrane components to refine the understanding of their mechanism of action.

-

In Vivo Efficacy and Toxicity: Evaluating the efficacy and safety of the most potent derivatives in animal models of infection.

References

- 1. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-dodecanol (decyl methyl carbinol) inhibits hyphal formation and SIR2 expression in C. albicans PMID: 19810039 | MCE [medchemexpress.cn]

- 3. Synthesis, antimicrobial evaluation, QSAR and in Silico ADMET studies of decanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermochemical Properties of 2-Decanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 2-decanol. The information is compiled from various sources and is intended to be a valuable resource for professionals in research, science, and drug development who require accurate and detailed thermochemical properties for this compound.

Core Thermochemical Data

The following tables summarize the key thermochemical and physical properties of this compound. The data presented is a combination of calculated and experimental values, with the source and methodology noted where available.

Table 1: General and Physical Properties of this compound

| Property | Value | Unit | Source/Method |

| Molecular Formula | C₁₀H₂₂O | - | - |

| Molecular Weight | 158.28 | g/mol | - |

| CAS Number | 1120-06-5 | - | - |

| Appearance | Colorless to pale yellow liquid | - | --INVALID-LINK-- |

| Boiling Point | 211.0 | °C | --INVALID-LINK-- |

| Melting Point | -6 to -4 | °C | --INVALID-LINK-- |

| Density | 0.827 | g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index | 1.434 | n20/D | --INVALID-LINK-- |

| Vapor Pressure | 0.039 | mmHg at 25 °C | Estimated |

Table 2: Thermochemical Properties of this compound

| Property | Value | Unit | Source/Method |

| Standard Enthalpy of Formation (gas, ΔfH°gas) | -407.24 | kJ/mol | Cheméo (Joback Method)[1] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -105.94 | kJ/mol | Cheméo (Joback Method)[1] |

| Enthalpy of Fusion (ΔfusH°) | 22.22 | kJ/mol | Cheméo (Joback Method)[1] |

| Enthalpy of Vaporization (ΔvapH°) | 54.14 | kJ/mol | Cheméo (Joback Method)[1] |

| Ideal Gas Heat Capacity (Cp,gas) | Data not available | J/mol·K | - |

| Liquid Phase Heat Capacity (Cp,liquid) | Data not available | J/mol·K | - |

Note: The thermochemical data from Cheméo are calculated properties based on the Joback group contribution method and should be considered as estimates.[1]

Experimental Protocols

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of a liquid alcohol like this compound is determined using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity this compound (typically 0.5 - 1.0 g) is placed in a crucible within the bomb calorimeter. A known length of ignition wire is connected to the electrodes, with its end in contact with the sample.

-

Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is placed in a calorimeter vessel containing a known mass of water. The calorimeter is then placed in an outer jacket to minimize heat exchange with the surroundings. The initial temperature of the water is recorded with high precision.

-

Ignition and Data Acquisition: The sample is ignited by passing a current through the ignition wire. The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Corrections and Calculations: The heat capacity of the calorimeter system (including the bomb, water, and stirrer) is determined in a separate experiment using a standard substance with a known heat of combustion, such as benzoic acid. The gross heat of combustion is calculated from the corrected temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and sulfuric acid (if the sample contains sulfur), as well as for the heat of combustion of the ignition wire. The standard enthalpy of combustion is then calculated from the gross heat of combustion by applying corrections to bring the reactants and products to their standard states at 298.15 K and 1 atm.

Heat Capacity by Adiabatic Calorimetry

The heat capacity of liquid this compound as a function of temperature can be determined using an adiabatic calorimeter.

Methodology:

-

Sample Loading: A known mass of degassed, high-purity this compound is hermetically sealed in a sample container within the calorimeter.

-

Adiabatic Shielding: The sample container is surrounded by an adiabatic shield, which is maintained at the same temperature as the sample container throughout the experiment to prevent heat exchange.

-

Heating and Temperature Measurement: A known quantity of electrical energy is supplied to the sample container through a heater, causing a small increase in temperature (typically 1-5 K). The temperature of the sample is measured with high precision using a platinum resistance thermometer.

-

Data Acquisition: The energy input and the resulting temperature rise are recorded.

-

Calculation: The heat capacity of the sample is calculated by subtracting the heat capacity of the empty sample container (determined in a separate experiment) from the total heat capacity and dividing by the mass of the sample. This process is repeated over the desired temperature range to obtain the heat capacity as a function of temperature.

Enthalpy of Vaporization by Ebulliometry

The vapor pressure of this compound at different temperatures can be measured using an ebulliometer, and from this data, the enthalpy of vaporization can be determined using the Clausius-Clapeyron equation.

Methodology:

-

Apparatus Setup: An ebulliometer, an instrument designed to measure the boiling point of a liquid at a controlled pressure, is used. The apparatus is connected to a pressure control and measurement system.

-

Sample Introduction: A sample of pure this compound is introduced into the boiling flask of the ebulliometer.

-

Measurement: The pressure in the system is set to a desired value, and the liquid is heated to its boiling point. The temperature of the vapor in equilibrium with the boiling liquid is measured with a high-precision thermometer.

-

Data Collection: The boiling temperature is recorded for a range of pressures.

-

Calculation: The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T). According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔvapH°/R, where R is the ideal gas constant. From the slope, the standard enthalpy of vaporization can be calculated.

Visualizations

Experimental Workflow for Determining Enthalpy of Combustion

The following diagram illustrates the typical workflow for the experimental determination of the enthalpy of combustion of this compound using bomb calorimetry.

Caption: Workflow for determining the enthalpy of combustion of this compound.

Logical Relationship of Thermochemical Properties

The following diagram illustrates the relationship between key thermochemical properties.

References

Methodological & Application

Gas Chromatography Methods for 2-Decanol Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative and chiral analysis of 2-decanol using gas chromatography (GC). The methods described are applicable for the analysis of this compound in various matrices, including pharmaceutical preparations, biological samples, and industrial products.

Quantitative Analysis of this compound using GC-FID and GC-MS

This section outlines the methodology for the determination of the total concentration of this compound. Both Flame Ionization Detection (FID) and Mass Spectrometry (MS) are presented as suitable detection methods.

Principle

Gas chromatography separates volatile and semi-volatile compounds from a mixture. The sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase and the mobile phase (carrier gas). A Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds, providing a signal that is proportional to the mass of carbon atoms entering the flame. A Mass Spectrometer (MS) provides higher selectivity and structural information, making it ideal for identification and confirmation. Quantitative analysis is typically performed using an internal or external standard calibration.

Experimental Protocol: GC-FID Method

1.2.1. Sample Preparation

The appropriate sample preparation technique depends on the sample matrix.

-

Liquid Samples (e.g., essential oils, reaction mixtures):

-

Accurately weigh approximately 1 g of the sample into a 10 mL volumetric flask.

-

Dilute to the mark with a suitable solvent such as hexane or ethyl acetate.

-

Vortex the solution for 30 seconds to ensure homogeneity.

-

Transfer an aliquot to a 2 mL autosampler vial for GC analysis.

-

-

Solid or Semi-Solid Samples (e.g., creams, ointments):

-

Accurately weigh a representative portion of the sample.

-

Perform a solvent extraction using a suitable solvent (e.g., methanol, isopropanol) and technique (e.g., sonication, vortexing).

-

Centrifuge the sample to separate the solid matrix.

-

Transfer the supernatant to a clean vial for analysis. A further dilution may be necessary.

-

-

Aqueous Samples (e.g., biological fluids, process water) - Headspace Analysis:

-

Pipette 5-10 mL of the aqueous sample into a 20 mL headspace vial.

-

To increase the partitioning of this compound into the headspace, add salt (e.g., NaCl, to 20-30% w/v).

-

Seal the vial and place it in the headspace autosampler for incubation and injection.

-

1.2.2. Instrumentation and Conditions

| Parameter | GC-FID Condition |

| Column | DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector | Split/Splitless, 250°C, Split ratio 20:1 |

| Carrier Gas | Helium or Hydrogen, constant flow of 1.0 mL/min |

| Oven Program | Initial: 80°C (hold 2 min), Ramp: 10°C/min to 220°C (hold 5 min) |

| Detector | FID, 280°C |

| Injection Volume | 1 µL |

1.2.3. Quantitative Data

The following table summarizes typical performance characteristics for the quantitative analysis of long-chain alcohols using GC-FID. These values should be validated for this compound in a specific laboratory setting.

| Parameter | Expected Performance |

| Retention Time | Approximately 8-12 minutes (dependent on the exact method) |

| Linearity Range | 1 - 200 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1 µg/mL |

| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Experimental Protocol: GC-MS Method

1.3.1. Sample Preparation

Sample preparation protocols are similar to those for GC-FID analysis. For trace analysis, a concentration step such as solid-phase extraction (SPE) may be required.

1.3.2. Instrumentation and Conditions

| Parameter | GC-MS Condition |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector | Split/Splitless, 250°C, Split ratio 20:1 |

| Carrier Gas | Helium, constant flow of 1.2 mL/min |

| Oven Program | Initial: 80°C (hold 2 min), Ramp: 10°C/min to 220°C (hold 5 min) |

| Transfer Line | 280°C |

| Ion Source | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-300 |

| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

1.3.3. Quantitative Data

The use of GC-MS in SIM mode can significantly improve sensitivity. The following table provides expected performance characteristics.

| Parameter | Expected Performance (SIM Mode) |

| Quantifier Ion | m/z 45 (characteristic fragment of secondary alcohols) |

| Qualifier Ions | m/z 59, 87 |

| Linearity Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/mL |

| Precision (%RSD) | < 10% |

| Accuracy (% Recovery) | 90 - 110% |

Chiral Analysis of this compound Enantiomers by GC

This compound is a chiral molecule, and the separation of its enantiomers is often crucial in pharmaceutical and biological studies. This is achieved using a chiral stationary phase (CSP).

Principle

Enantiomeric separation by chiral GC is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. These complexes have different stabilities, leading to different retention times for the (R)- and (S)-enantiomers. Cyclodextrin-based chiral stationary phases are commonly used for the separation of chiral alcohols.

Experimental Protocol: Chiral GC Method

2.2.1. Sample Preparation

Sample preparation is similar to the quantitative analysis methods. Ensure the final solvent is compatible with the chiral column.

2.2.2. Instrumentation and Conditions

| Parameter | Chiral GC Condition |

| Column | Cyclodextrin-based chiral column (e.g., Beta-DEX™, Gamma-DEX™), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector | Split/Splitless, 230°C, Split ratio 50:1 |

| Carrier Gas | Helium or Hydrogen, constant flow of 1.0 mL/min |

| Oven Program | Isothermal at 100-120°C or a slow ramp (e.g., 2°C/min) may be required to optimize separation. |

| Detector | FID, 250°C |

| Injection Volume | 1 µL |

2.2.3. Data Presentation

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Visualizations

Experimental Workflow for Quantitative GC Analysis

Caption: Workflow for quantitative analysis of this compound by GC.

Logical Relationship in Chiral GC Separation

Caption: Principle of enantiomeric separation by chiral GC.

Application Notes and Protocols for the Use of 2-Decanol as a Chiral Solvent in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of enantiomerically pure compounds is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and fine chemicals. Asymmetric synthesis, the selective production of one enantiomer over its mirror image, is often achieved through the use of chiral catalysts, reagents, or auxiliaries. An alternative, albeit less explored, strategy is the use of a chiral solvent to create a chiral environment that can influence the stereochemical outcome of a reaction.

This document provides detailed application notes and protocols regarding the potential use of 2-decanol as a chiral solvent in asymmetric synthesis. It is important to note that while the concept of using chiral solvents for asymmetric induction is established, specific examples and comprehensive data for this compound are limited in publicly available literature. Therefore, this guide presents a general framework for the application of chiral alcohols as solvents, using this compound as a representative example. The principles and protocols described herein are based on established methodologies for asymmetric synthesis and can be adapted for exploratory research into the use of this compound and other long-chain chiral alcohols as solvents.

Principles of Asymmetric Induction by a Chiral Solvent

Asymmetric induction by a chiral solvent relies on the formation of diastereomeric transition states during a chemical reaction.[1][2] The chiral solvent molecules can interact with the reactants and/or a catalyst, leading to a chiral environment around the reacting species. This interaction can result in a lower activation energy for the formation of one enantiomer over the other, leading to an enantiomeric excess (ee) in the product. The effectiveness of a chiral solvent in inducing asymmetry depends on several factors, including the nature of the solvent-substrate interactions, the reaction temperature, and the specific reaction mechanism.

Potential Applications

The use of a chiral solvent like this compound could be explored in a variety of stereoselective reactions, including:

-

Diels-Alder Reactions: The stereochemical outcome of cycloaddition reactions can be sensitive to the reaction medium.

-

Nucleophilic Additions to Carbonyls: Creating a chiral environment around a prochiral ketone or aldehyde could favor the formation of one enantiomeric alcohol.

-

Asymmetric Protonations: The delivery of a proton to a prochiral enolate could be influenced by a chiral solvent.

-

Photochemical Reactions: Chiral solvents can influence the stereochemistry of photochemical isomerizations and cycloadditions.

Data Presentation: A Representative Example